2-hydroxy-N-(pyridin-4-yl)quinoline-4-carboxamide
Overview
Description
2-Hydroxy-N-(pyridin-4-yl)quinoline-4-carboxamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-(pyridin-4-yl)quinoline-4-carboxamide typically involves the reaction of quinoline derivatives with pyridine-4-carboxamide under specific conditions. One common method involves the use of anthranilic acid derivatives, which undergo cyclization to form the quinoline core. The reaction conditions often include the use of solvents such as ethanol or tetrahydrofuran and catalysts like copper salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Green chemistry approaches, such as the use of aqueous ethanol as a solvent, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its unique structure makes it a candidate for drug development, particularly for targeting specific enzymes and receptors.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Similar in structure but lacks the pyridin-4-yl group.
4-Hydroxyquinoline: Another quinoline derivative with different substitution patterns.
Quinoline-4-carboxamide: Lacks the hydroxyl group but has a similar core structure.
Uniqueness
2-Hydroxy-N-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the presence of both the hydroxyl and pyridin-4-yl groups. These functional groups contribute to its distinct chemical properties and potential biological activities. The combination of these groups in a single molecule enhances its ability to interact with various biological targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-oxo-N-pyridin-4-yl-1H-quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2/c19-14-9-12(11-3-1-2-4-13(11)18-14)15(20)17-10-5-7-16-8-6-10/h1-9H,(H,18,19)(H,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYUFAZPSXHZLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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